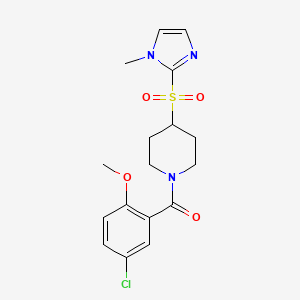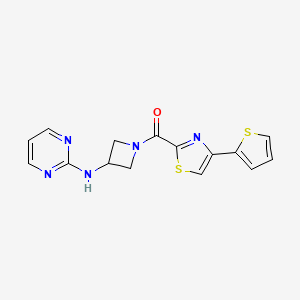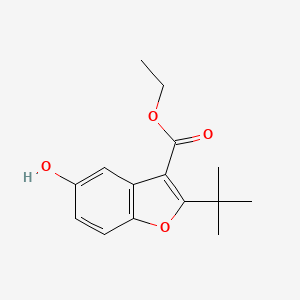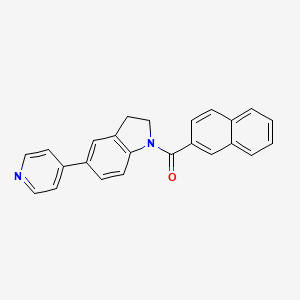![molecular formula C10H9ClN2O2S B2620088 [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride CAS No. 1247760-43-5](/img/structure/B2620088.png)
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonyl chloride derivative of 4-(1H-pyrazol-1-yl)benzenamine, which is commonly used as a building block in organic synthesis.
Aplicaciones Científicas De Investigación
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride has been widely used in scientific research as a versatile building block for the synthesis of various functional molecules. It has been used in the synthesis of pyrazole-based compounds with potential applications in drug discovery, agrochemicals, and materials science. Additionally, it has been used as a cross-linking agent in the preparation of polymer materials with improved mechanical properties.
Mecanismo De Acción
The mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent that can react with various nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a useful building block for the synthesis of various functional molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride. However, it is known to be a reactive compound that can potentially interact with biological molecules. Therefore, caution should be taken when handling this compound in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride in lab experiments include its versatility as a building block for the synthesis of various functional molecules and its high reactivity towards nucleophiles. However, its limitations include its potential reactivity with biological molecules and the need for caution when handling this compound.
Direcciones Futuras
There are several future directions for the research on [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride. These include:
1. Development of new synthetic methods for the preparation of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
2. Investigation of the mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
3. Exploration of the potential applications of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives in drug discovery, agrochemicals, and materials science.
4. Development of new cross-linking agents for the preparation of polymer materials with improved mechanical properties.
5. Investigation of the potential biological activity of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
Conclusion:
In conclusion, [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a versatile building block for the synthesis of various functional molecules. It has potential applications in drug discovery, agrochemicals, and materials science. However, caution should be taken when handling this compound in the laboratory due to its potential reactivity with biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride.
Métodos De Síntesis
The synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride involves the reaction of 4-(1H-pyrazol-1-yl)benzenamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained in good yield after purification by column chromatography.
Propiedades
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-16(14,15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKEJMPUFNSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)





